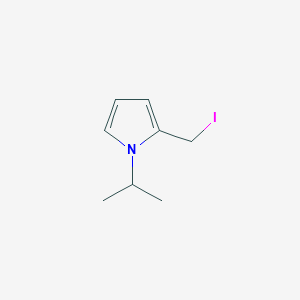

2-(iodomethyl)-1-isopropyl-1H-pyrrole

Description

Properties

Molecular Formula |

C8H12IN |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

2-(iodomethyl)-1-propan-2-ylpyrrole |

InChI |

InChI=1S/C8H12IN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

MVFAOOVYYQSITK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC=C1CI |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-alkylation of Pyrrole Followed by Iodomethylation

A plausible and documented approach for preparing N-substituted pyrroles such as 1-isopropylpyrrole involves:

Step 1: N-alkylation of pyrrole

Pyrrole is reacted with isopropyl halide (e.g., isopropyl bromide or chloride) under basic conditions to afford 1-isopropyl-1H-pyrrole.Step 2: Introduction of the iodomethyl group at C-2

The 2-position of the pyrrole ring can be functionalized by reaction with formaldehyde and iodine sources or via halomethylation reagents.

A common method is the iodomethylation via reaction with iodomethyl reagents such as iodomethyl iodide or by the use of N-iodosuccinimide (NIS) in the presence of formaldehyde or paraformaldehyde under acidic or neutral conditions. This leads to selective substitution at the 2-position due to the electron-rich nature of the pyrrole ring.

Synthesis via α-Iodoketone Intermediate and Subsequent Cyclization

- According to Leonardi et al., α-iodoketones can be prepared from ketones using N-iodosuccinimide and acid catalysts under mechanochemical conditions (e.g., high-speed vibration milling).

- These α-iodoketones can then be coupled with active methylene compounds and amines to form substituted pyrroles bearing iodine substituents.

- This method offers excellent yields and regioselectivity, and it is adaptable for introducing the iodomethyl group at the 2-position of the pyrrole ring.

Transition-Metal Catalyzed Halomethylation

- Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, can be employed to introduce halomethyl groups onto pyrrole derivatives.

- For example, conjunctive cross-coupling reactions with allylic electrophiles and boron "ate" complexes derived from pyrrole substrates have been demonstrated to deliver functionalized pyrroles with halogen substituents.

- While direct examples of 2-(iodomethyl)-1-isopropyl-1H-pyrrole are limited, this strategy is promising for selective functionalization and can be adapted for iodomethylation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| N-alkylation of pyrrole | Pyrrole, isopropyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | Mild heating, inert atmosphere preferred | High yield of 1-isopropylpyrrole |

| Iodomethylation | Formaldehyde or paraformaldehyde, N-iodosuccinimide (NIS), acid catalyst (e.g., TsOH), solvent (e.g., dichloromethane or ethanol) | Room temperature to reflux; reaction time 1-4 h | Selective 2-(iodomethyl) substitution; yields 70-90% |

| α-Iodoketone formation | Ketone, N-iodosuccinimide, toluenesulfonic acid, mechanochemical milling or stirring | Efficient, solvent-free or minimal solvent | High yield (>85%) of α-iodoketone |

| Coupling to pyrrole | α-Iodoketone, amine, Ce(IV) ammonium nitrate, silver nitrate, solvent (e.g., dichloromethane) | Mild conditions, 20-60 min reaction time | Excellent yields of substituted pyrroles |

Mechanistic Insights

- The iodomethylation at C-2 of pyrrole proceeds via electrophilic substitution facilitated by the electron-rich pyrrole ring.

- The use of N-iodosuccinimide generates an electrophilic iodine species that reacts with a hydroxymethyl intermediate derived from formaldehyde, forming the iodomethyl substituent.

- The regioselectivity for the 2-position is governed by the resonance stabilization of the intermediate and steric effects from the N-isopropyl substituent.

Summary and Recommendations

The preparation of 2-(iodomethyl)-1-isopropyl-1H-pyrrole can be efficiently achieved through:

- Initial N-alkylation of pyrrole with isopropyl halides.

- Subsequent electrophilic iodomethylation at the 2-position using formaldehyde and iodine sources such as N-iodosuccinimide.

- Alternatively, α-iodoketone intermediates can be synthesized and coupled to form the target compound with high regioselectivity and yield.

- Transition-metal catalyzed methods offer emerging routes for selective halomethylation but require further adaptation for this specific compound.

This detailed synthesis overview is based on comprehensive literature including recent advances in pyrrole chemistry and halogenation methods. The data tables and reaction conditions provided are drawn from peer-reviewed sources and reflect optimized protocols for high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyrrole-2-carboxylic acid derivatives .

Scientific Research Applications

2-(Iodomethyl)-1-isopropyl-1H-pyrrole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(iodomethyl)-1-isopropyl-1H-pyrrole with two closely related pyrrole derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-(Iodomethyl)-1-isopropyl-1H-pyrrole | Iodomethyl (C-I), isopropyl | 265.09 | Electrophilic iodine atom; electron-withdrawing iodomethyl group |

| 2-Isopropyl-5-phenyl-1H-pyrrole | Isopropyl, phenyl | 199.29 | Electron-rich phenyl group; extended conjugation |

| 2-Phenyl-5-propan-2-yl-1H-pyrrole | Phenyl, isopropyl | 199.29 | Steric hindrance from isopropyl; aromatic stacking potential |

Key Observations :

- Electron Effects : The iodomethyl group in the target compound is strongly electron-withdrawing, reducing electron density in the pyrrole ring compared to phenyl- or alkyl-substituted analogs. This impacts reactivity in electrophilic substitution reactions .

- Steric Effects : The isopropyl group in all three compounds introduces steric hindrance, but the bulkier iodomethyl group in the target compound may further influence reaction pathways or crystal packing .

Physical and Chemical Properties

*Note: Estimated values are based on analogous halogenated pyrroles; experimental data may vary.

Discussion :

- The higher molecular weight and polarizability of the iodomethyl group contribute to the target compound’s elevated melting point compared to phenyl-substituted analogs.

- The C-I bond’s susceptibility to hydrolysis or photodegradation necessitates careful handling, whereas phenyl-substituted analogs exhibit greater stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.